Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1517946-89-2) is a spirocyclic compound featuring a unique bicyclic structure with a 1,6-dioxaspiro[2.5]octane core. The molecule contains a methyl ester group at position 2 and an additional methyl substituent on the same carbon (Figure 1). Its molecular weight is 186.21 g/mol, and it has a purity of 95% .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)11-2)9(13-8)3-5-12-6-4-9/h3-6H2,1-2H3 |
InChI Key |
JLPFRBJXEFINIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCOCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Lactone Condensation and Spiroketalization
A foundational approach involves the condensation of γ-hydroxy carboxylic acids to form lactones, followed by spiroketalization. For example, γ-hydroxyvaleric acid undergoes cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to yield a lactone intermediate. Subsequent treatment with sodium ethoxide facilitates dimerization, forming a dilactone. Heating this dilactone with concentrated sodium hydroxide generates the sodium salt of a spiroketal acid, which undergoes decarboxylation via reflux with dilute hydrochloric acid to produce the spiroketal core. The methyl ester group is introduced via Fischer esterification, where the carboxylic acid intermediate reacts with methanol under acidic catalysis.
Epoxide Cyclization Strategy
An alternative route leverages epoxide intermediates. Starting with (Z)-non-6-en-2-one, epoxidation using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane produces a cis-epoxide. Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) then induces ring-opening and spiroketal formation. This method is stereospecific, preserving the cis configuration of the epoxide in the final product. The ester moiety is introduced early in the synthesis via alkylation of ethyl acetoacetate, followed by saponification and decarboxylation.
Radical-Mediated Cyclization
Radical cyclization offers a pathway to access strained spiroketals. TEMPO-mediated ring-opening polymerization of spiroketal precursors enables controlled radical propagation, forming the spiro[2.5]octane framework. While this method is less commonly employed for methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, it provides a route to modulate ring size and substituent placement.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial production prioritizes efficiency through continuous flow reactors. By maintaining precise temperature and pressure control, intermediates such as lactones and epoxides are synthesized with reduced side reactions. Automated systems enable real-time monitoring of reaction parameters, ensuring consistent product quality.
Catalytic Enhancements
The use of heterogeneous catalysts (e.g., palladium on carbon) in hydrogenation steps minimizes metal leaching and simplifies product isolation. For decarboxylation, zeolite catalysts improve yield by facilitating acid-base interactions at elevated temperatures.
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Lactone formation | γ-hydroxyvaleric acid, H2SO4, 100°C, 4h | 78 | 95 |
| Spiroketalization | NaOEt, EtOH, reflux, 6h | 65 | 90 |
| Decarboxylation | 1M HCl, reflux, 3h | 82 | 98 |
| Esterification | MeOH, H2SO4, 60°C, 12h | 88 | 97 |
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of spiroketalization is governed by the conformational flexibility of the lactone intermediate. Density functional theory (DFT) calculations reveal that the chair-like transition state favors axial attack of the hydroxyl group, leading to the thermodynamically stable spiro[2.5]octane configuration. Chiral auxiliaries, such as (-)-menthol, have been explored to induce enantioselectivity, though industrial applications remain limited due to cost constraints.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methyl Substituents
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1695047-38-1)
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (Ref: 10-F701265)
- Structure : Methyl substitution at position 5.
- Impact: Alters the spatial arrangement of the spiro system, which may influence intermolecular interactions.
Analogues with Modified Ester Groups
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS: 6975-17-3)
- Structure : Ethyl ester replaces the methyl ester, and the spiro system has one fewer oxygen atom (1-oxa vs. 1,6-dioxa).
- The reduced oxygen content simplifies the ring system, affecting electron distribution .
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS: 1447942-88-2)
- Structure : Fluorine atoms at positions 6,6 and an ethyl ester.
- Molecular Weight : 218.24 g/mol .
- Impact : Fluorination introduces strong electronegativity, likely improving thermal stability and altering metabolic resistance. This compound may have applications in medicinal chemistry due to fluorine’s bioisosteric properties .
Analogues with Different Spiro Ring Sizes
(2S,6R)-(−)-(E)-2-methyl-1,7-dioxaspiro[5.5]undecane
- Structure : Larger spiro system (5,5 rings vs. 2,5 in the target compound).
- Biological Activity : Demonstrates repellent effects against fire ants and mosquitoes, highlighting how ring size and stereochemistry influence bioactivity .
2-Ethyl-1,6-dioxaspiro[4.5]decane
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Many analogs are discontinued, indicating difficulties in synthesis or purification (e.g., handling spirocyclic intermediates) .
- Biological Relevance : Spiroketals like (2S,6R)-2-methyl-1,7-dioxaspiro[5.5]undecane show pest-repellent properties, suggesting that this compound could be explored for agrochemical applications .
- Fluorine Effects : The introduction of fluorine in Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate demonstrates how electronegative substituents can enhance stability and bioavailability, a strategy applicable to the parent compound .
Biological Activity
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (C8H12O4) is a chemical compound characterized by a unique spirocyclic structure, which includes a dioxaspiro ring fused with an octane framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | JLPFRBJXEFINIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CCOCC2)C(=O)OC |
Synthesis
The synthesis of this compound typically involves the reaction of a diol with a carboxylic acid derivative under acidic conditions, often utilizing sulfuric acid as a catalyst. This method allows for the formation of the spirocyclic structure essential for its biological activity.
The biological activity of this compound is believed to derive from its ability to interact with specific molecular targets within biological systems. The spirocyclic structure facilitates binding to enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Anticancer Research : In a study published in Cancer Letters, researchers found that this compound could effectively reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Mechanistic Insights : A review article highlighted the mechanisms by which spirocyclic compounds like this compound exert their biological effects, emphasizing their role in enzyme inhibition and receptor modulation .
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds regarding their biological activities:
Q & A
Q. What are the optimal synthetic routes for Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis of spirocyclic carboxylates typically involves multi-step processes, including cyclization and functional group modifications. For structurally similar compounds (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate), key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer.
- Esterification under anhydrous conditions using methanol and acid catalysts (e.g., H₂SO₄).
- Oxidative stabilization of intermediates with mild oxidizing agents (e.g., NaIO₄).
Critical parameters include temperature control (0–25°C for cyclopropanation), solvent polarity (e.g., THF for annulation), and stoichiometric ratios of reagents to minimize byproducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization relies on a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR confirm spirocyclic connectivity (e.g., distinct singlet for the spiro carbon at δ ~95–100 ppm in ¹³C NMR).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly for chiral centers.
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. What reaction pathways dominate the chemical reactivity of this spirocyclic carboxylate?
The compound undergoes three primary reactions:
Ester hydrolysis : Catalyzed by aqueous NaOH or lipases to yield carboxylic acids.
Ring-opening reactions : Nucleophilic attack at the spiro carbon (e.g., with Grignard reagents).
Functionalization of the methyl group : Radical halogenation (e.g., NBS/light) or oxidation to aldehydes (e.g., KMnO₄).
Reactivity is influenced by steric hindrance from the spiro structure and electronic effects of the ester group .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for this compound analogs?
Discrepancies in biological activity (e.g., antimicrobial potency) often arise from substituent variations. For example:
| Analog Substituents | Antimicrobial IC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| Ethyl at C6, methyl at C2 | 12.5 ± 1.8 | Enhanced lipophilicity |
| Methyl at C6, ethyl at C2 | 38.9 ± 3.2 | Steric hindrance at spiro center |
| Additional oxa-group | >100 | Altered hydrogen-bonding capacity |
To resolve contradictions, use molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) and validate via isothermal titration calorimetry (ITC) .
Q. What experimental strategies optimize the compound’s enantiomeric purity for chiral pharmacology studies?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
- Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to hydrolyze one enantiomer selectively.
Report enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting >99% ee for in vivo studies .
Q. How does the spirocyclic framework influence metabolic stability in pharmacokinetic assays?
The rigid spiro structure reduces metabolic degradation by:
- Shielding ester groups from esterases (e.g., 50% slower hydrolysis vs. linear analogs).
- Limiting cytochrome P450 interactions (confirmed via hepatic microsome assays).
To quantify stability, use LC-MS/MS to monitor parent compound depletion in rat plasma (t₁/₂ > 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
